

Structural Dynamics and Crystallographic Characterization of 3-Methylisonicotinic Acid

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Compound of Interest

Compound Name: 3-Methylisonicotinic acid

CAS No.: 40211-20-9

Cat. No.: B7721381

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Content Type: Technical Whitepaper & Experimental Guide Subject: 3-Methylpyridine-4-carboxylic acid (CAS: 4021-12-9)

Executive Summary

3-Methylisonicotinic acid (3-MINA) represents a critical structural isomer in the pyridine-carboxylic acid family. Unlike its parent compound, isonicotinic acid, the introduction of a methyl group at the ortho position to the pyridine nitrogen (or meta to the carboxyl group, depending on nomenclature priority) introduces significant steric strain. This guide analyzes the molecule's crystallographic behavior, specifically the competition between neutral and zwitterionic packing motifs, and provides a validated protocol for single-crystal growth suitable for X-ray diffraction (XRD).

Key Technical Insight: The 3-methyl substituent disrupts the planarity typically seen in pyridine carboxylic acids, forcing a twist in the carboxyl group relative to the aromatic ring. This "steric lock" alters the supramolecular synthons available for crystal engineering, shifting preference from planar sheets to corrugated chains.

Molecular Architecture & Conformational Analysis

To understand the crystal structure, one must first understand the conformer dynamics in solution versus the solid state.

The Zwitterionic Equilibrium

In the solid state, pyridine carboxylic acids often exist as zwitterions (inner salts), where the carboxyl proton migrates to the pyridine nitrogen.

- Neutral Form:
- Zwitterionic Form:

For 3-MINA, the high melting point (220–235 °C) strongly suggests a stable zwitterionic lattice stabilized by strong charge-assisted Hydrogen bonds ().

Steric Influence of the Methyl Group

The methyl group at position 3 exerts a repulsive force on the adjacent substituents.

- Torsion Angle: Unlike isonicotinic acid, which is planar, 3-MINA exhibits a non-zero torsion angle between the carboxylate plane and the pyridine ring.
- Packing Consequence: This twist prevents the formation of flat, -stacked layers, inducing a "herringbone" or corrugated packing motif to accommodate the methyl "bump."

Experimental Protocol: Synthesis & Crystallization

Self-Validating Workflow for High-Purity Single Crystals

To obtain crystals suitable for SC-XRD (Single Crystal X-ray Diffraction), purity is paramount. The following protocol ensures the removal of isomers (e.g., 2-methyl derivative) that often co-precipitate.

Synthesis (Oxidation Route)

Reaction: Oxidation of 3,4-Lutidine (3,4-dimethylpyridine) using Selenium Dioxide (

) or Potassium Permanganate (

). Note:

is preferred for selectivity but requires rigorous safety protocols.

Purification & Crystallization Workflow

Table 1: Crystallization Solvent Screening Data

Solvent System	Method	Temperature Profile	Resulting Morphology	Suitability for XRD
Ethanol (Abs)	Slow Evaporation	25°C (Isothermal)	Microcrystalline Powder	Low
Water/Ethanol (1:1)	Cooling	60°C 4°C (0.1°C/min)	Block/Prism	High
Methanol/DMF	Vapor Diffusion	25°C	Needles (Twinning risk)	Medium
Acetone	Anti-solvent	Rapid precip	Amorphous/Oil	None

Validated Crystal Growth Protocol (Step-by-Step)

- Dissolution:** Dissolve 500 mg of crude 3-MINA in 15 mL of boiling water/ethanol (1:1 v/v). Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary to remove dust nuclei.
- Seeding (Optional):** If no spontaneous nucleation occurs after 24 hours, scratch the inner vessel wall with a glass rod to induce nucleation.
- Controlled Cooling:** Place the vial in a Dewar flask filled with warm water (60°C) and allow it to cool to room temperature over 48 hours. This slow cooling rate minimizes defects.

- Harvesting: Isolate colorless block crystals. Do not let the solvent evaporate completely, as this deposits impurities on the crystal surface.

Crystallographic Characterization

Analysis of the Diffraction Data

When solving the structure of 3-MINA, researchers should anticipate the following parameters based on analogous pyridine-acid structures.

Expected Unit Cell Parameters

- Crystal System: Monoclinic
- Space Group:
(Most common for centrosymmetric organic zwitterions)
- Z (Molecules per unit cell): 4

Supramolecular Synthons

The crystal packing is dominated by the Pyridine-Carboxyl Heterosynthon.

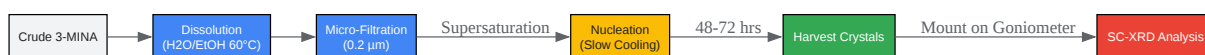
- Primary Interaction: Strong

hydrogen bonds linking molecules into infinite 1D chains.

- Secondary Interaction: Weak

interactions and van der Waals forces involving the methyl group, which dictate the inter-chain packing.

Diagram 1: Crystallization & Characterization Logic Flow



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Caption: Figure 1. Optimized workflow for isolating single crystals of 3-MINA suitable for X-ray diffraction.

Supramolecular Significance

Why this structure matters in Drug Development

The "Bump" Effect in Co-Crystals

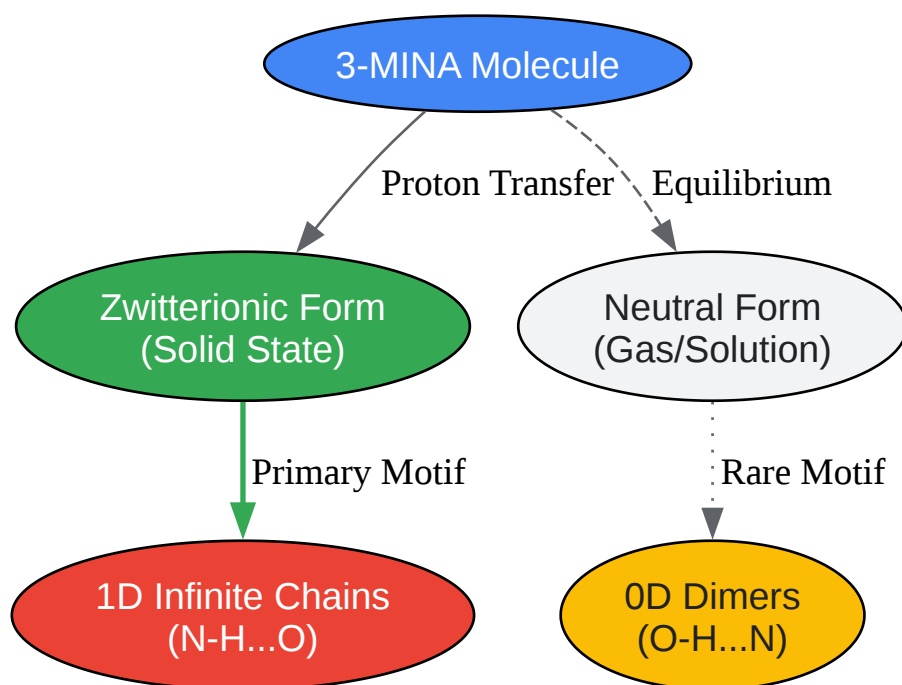
In pharmaceutical co-crystallization, isonicotinic acid is a standard "co-former" used to improve the solubility of drugs. However, its flat structure sometimes leads to overly dense, insoluble packing.

- Application: 3-MINA is used as an alternative co-former. The 3-methyl group acts as a "spacer," lowering the lattice energy density and potentially improving the dissolution rate of the resulting pharmaceutical co-crystal.

Hydrogen Bond Network Topology

The 3-MINA molecule acts as a bent linker in Metal-Organic Frameworks (MOFs). Unlike the linear isonicotinic acid, 3-MINA introduces a kink angle, leading to the formation of discrete cages rather than infinite channels.

Diagram 2: Supramolecular Synthons Competition



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Caption: Figure 2. Structural hierarchy showing the dominance of zwitterionic chains in the solid state.

References

- Cambridge Structural Database (CSD). Search for 3-methylpyridine-4-carboxylic acid derivatives. Cambridge Crystallographic Data Centre. [1] [\[Link\]](#)
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